N-acetyl-N-methyl-D-Alanine
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Overview
Description
N-acetyl-N-methyl-D-Alanine is a derivative of the amino acid alanine It is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atom of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-N-methyl-D-Alanine can be synthesized through several methods. One common approach involves the reaction of D-alanine with acetic anhydride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the acetylation and methylation occurring simultaneously .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-methyl-D-Alanine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted alanine derivatives
Scientific Research Applications
N-acetyl-N-methyl-D-Alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-acetyl-N-methyl-D-Alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-D-alanine
- N-methyl-D-alanine
- N-acetyl-L-alanine
- N-methyl-L-alanine
Uniqueness
N-acetyl-N-methyl-D-Alanine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-[acetyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
CSNMMNNSBJWRQB-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
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